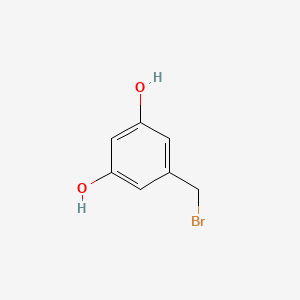

5-(Bromomethyl)benzene-1,3-diol

描述

Contextual Significance of Aryl-Bromomethyl Systems in Synthetic Design

The aryl-bromomethyl group is a key functional moiety in synthetic organic chemistry, primarily due to the lability of the carbon-bromine bond. This feature makes the bromomethyl group an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of a wide range of functional groups. The presence of the aromatic ring also influences the reactivity of the benzylic bromide, making it susceptible to both SN1 and SN2 type reactions.

Aryl-bromomethyl compounds serve as crucial building blocks in the synthesis of more complex molecules. For instance, they are widely employed in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Their utility extends to the synthesis of diarylamines, which are significant in pharmaceuticals and materials science. acs.orgacs.org Furthermore, compounds like 1,3,5-tris(bromomethyl)benzene (B90972) are utilized as cross-linkers and as monomers for the synthesis of dendrimers and light-emitting oligomers. sigmaaldrich.comguidechem.com The reactivity of the bromomethyl group allows for its participation in reactions such as the Sonogashira coupling and other transition-metal-catalyzed reactions, highlighting its versatility in constructing large π-conjugated systems. mdpi.com

Overview of Benzene-1,3-diol Scaffolds as Versatile Building Blocks

The benzene-1,3-diol, or resorcinol (B1680541), scaffold is a cornerstone in organic synthesis. nih.govepa.goveuropa.eu The two hydroxyl groups on the aromatic ring are key to its versatility. These phenolic hydroxyl groups can undergo a variety of chemical transformations, including etherification, esterification, and O-alkylation, providing pathways to a multitude of derivatives. The hydroxyl groups also activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). This regioselectivity is a powerful tool for introducing additional functional groups with a high degree of control.

The benzene-1,3-diol moiety is a common structural motif in many natural products and biologically active compounds. For example, it is found in certain types of antibacterial agents and is a precursor for the synthesis of various pharmaceutical compounds. chembk.comresearchgate.net The ability to functionalize both the hydroxyl groups and the aromatic ring makes the resorcinol scaffold an ideal platform for generating molecular diversity and for the construction of complex target molecules in medicinal chemistry and materials science.

Properties of 5-(Bromomethyl)benzene-1,3-diol

The chemical and physical properties of this compound are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | nih.gov |

| Molecular Weight | 203.03 g/mol | nih.govchemicalbook.com |

| CAS Number | 33617-40-2 | nih.govchemicalbook.comepa.gov |

| Appearance | White or yellowish solid | chembk.com |

| Storage Temperature | Room Temperature | achemblock.com |

| IUPAC Name | This compound | nih.gov |

This table is interactive. You can sort and filter the data.

A known synthetic route to this compound involves a multi-step reaction starting from a different precursor, which is first subjected to hydrogenation followed by treatment with phosphorus tribromide (PBr₃) in a benzene (B151609) and tetrahydrofuran (B95107) solvent system. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXAUWJMUAOSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135756-78-4 | |

| Details | Compound: 1,3-Benzenediol, 5-(bromomethyl)-, homopolymer | |

| Record name | 1,3-Benzenediol, 5-(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135756-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00585302 | |

| Record name | 5-(Bromomethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33617-40-2 | |

| Record name | 5-(Bromomethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromomethyl Benzene 1,3 Diol

Precursor Synthesis and Functional Group Interconversion Strategies

A principal route to 5-(bromomethyl)benzene-1,3-diol involves the derivatization of a pre-existing precursor, most commonly 5-(hydroxymethyl)benzene-1,3-diol. This strategy hinges on the effective conversion of the hydroxymethyl group to a bromomethyl group.

Derivatization from 5-(Hydroxymethyl)benzene-1,3-diol.nih.gov

The starting material, 5-(hydroxymethyl)benzene-1,3-diol, also known as 3,5-dihydroxybenzyl alcohol, is a resorcinol (B1680541) derivative that serves as the immediate precursor in several synthetic approaches. nih.gov The key transformation is the selective bromination of the benzylic alcohol.

Phosphine-Based Bromination Reactions (e.g., CBr4/TPP).researchgate.netorganic-chemistry.org

A widely employed method for converting alcohols to alkyl bromides is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a combination of triphenylphosphine (B44618) (TPP) and a bromine source, such as carbon tetrabromide (CBr4), to achieve the desired transformation under mild conditions. organic-chemistry.orgwikipedia.orgtcichemicals.com The reaction proceeds via the formation of a phosphonium (B103445) salt from triphenylphosphine and the bromine source. The alcohol then displaces a bromide ion to form an alkoxyphosphonium intermediate. Subsequent nucleophilic attack by the bromide ion on the benzylic carbon results in the formation of the alkyl bromide and triphenylphosphine oxide. wikipedia.org This S_N2 displacement typically proceeds with high yields. organic-chemistry.org

For benzylic alcohols, this method has proven to be highly effective, often leading to complete conversion of the starting material. researchgate.net

Optimization of Reaction Conditions and Yields.chemicalbook.com

The efficiency of the bromination of 5-(hydroxymethyl)benzene-1,3-diol can be influenced by several factors, including the choice of solvent and the specific brominating agent used. For instance, phosphorus tribromide (PBr3) in a solvent mixture of benzene (B151609) and tetrahydrofuran (B95107) has been documented as a method for this conversion. chemicalbook.com The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield and purity of the final product, this compound.

Below is a table summarizing a common method for the synthesis of this compound:

| Precursor | Reagents | Solvents | Product |

| 5-(Hydroxymethyl)benzene-1,3-diol | PBr3 | Benzene, Tetrahydrofuran | This compound |

Alternative Approaches to Bromomethylation of Resorcinol Derivatives

While the conversion of the hydroxymethyl group is a common strategy, alternative methods for introducing a bromomethyl group onto a resorcinol ring can also be considered. These might involve the direct bromomethylation of resorcinol or its derivatives, though such reactions can sometimes be challenging in terms of regioselectivity. Another approach could be the radical bromination of a methyl group at the 5-position of a resorcinol derivative using reagents like N-bromosuccinimide (NBS).

Regioselective Synthesis Pathways

Achieving regioselectivity is a critical aspect of synthesizing this compound, ensuring the bromomethyl group is introduced at the desired C5 position of the benzene-1,3-diol core. The use of a precursor like 5-(hydroxymethyl)benzene-1,3-diol inherently directs the functionalization to the correct position.

In cases where direct bromination of a substituted resorcinol is considered, the directing effects of the existing substituents play a crucial role. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. Therefore, direct electrophilic substitution on the resorcinol ring would likely lead to substitution at positions 2, 4, or 6, rather than bromomethylation at the 5-position.

To achieve regioselective synthesis, strategies often involve multi-step sequences. For example, a precursor with a directing group at the 5-position that can be later converted to a bromomethyl group would be a viable pathway.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk In the context of synthesizing this compound, several aspects can be considered to enhance the environmental benignity of the process.

One key principle is waste prevention. core.ac.uk Traditional methods, such as the Appel reaction, generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, which must be separated from the desired product. wikipedia.org The development of catalytic versions of such reactions, or the use of reagents that can be recycled, would represent a significant green improvement.

The use of safer solvents is another important consideration. Solvents like benzene, which has been used in some synthetic routes for this compound, are known to be hazardous. chemicalbook.com Identifying greener solvent alternatives that are less toxic and have a lower environmental impact is a key goal in green chemistry. utrgv.edu

Reactivity and Chemical Transformations of 5 Bromomethyl Benzene 1,3 Diol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group in 5-(bromomethyl)benzene-1,3-diol is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in organic synthesis.

Mechanistic Investigations of Substitution Pathways

Nucleophilic substitution reactions at a benzylic carbon, such as the one in this compound, can proceed through either an S(_N)1 or S(_N)2 mechanism. masterorganicchemistry.com The preferred pathway is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. youtube.comyoutube.comstackexchange.com

S(_N)1 Pathway: This mechanism involves a two-step process where the leaving group (bromide) departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com The presence of the benzene (B151609) ring can stabilize the resulting benzylic carbocation through resonance. Stronger nucleophiles are not required for this pathway to occur. youtube.com Polar protic solvents, which can solvate both the carbocation and the leaving group, favor the S(_N)1 mechanism. youtube.comyoutube.com

S(_N)2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comyoutube.com Steric hindrance around the electrophilic carbon can slow down or prevent this type of reaction. masterorganicchemistry.com

For this compound, the specific reaction conditions will dictate which mechanism predominates. The presence of the two hydroxyl groups on the benzene ring can also influence the reactivity by affecting the electron density of the ring and the stability of the carbocation intermediate.

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways

| Factor | S(_N)1 | S(_N)2 |

| Substrate | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective youtube.com | Requires a strong nucleophile youtube.com |

| Solvent | Polar protic solvents are preferred youtube.com | Polar aprotic solvents are preferred youtube.com |

| Intermediate | Carbocation intermediate is formed masterorganicchemistry.com | No intermediate, proceeds via a transition state youtube.com |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

Formation of Ethers, Amines, and Thioethers

Ethers: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile. organic-chemistry.org This reaction typically proceeds via an S(_N)2 mechanism. Various methods have been developed for the efficient synthesis of aryl ethers from related starting materials. organic-chemistry.org

Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia (B1221849), or primary and secondary amines, respectively. libretexts.orgresearchgate.net These reactions are typically S(_N)2 displacements. libretexts.org To avoid overalkylation, which can be an issue when using ammonia or primary amines, the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction are alternative methods to form primary amines. libretexts.orglibretexts.org Reductive amination of an aldehyde or ketone is another common method for amine synthesis. libretexts.org

Thioethers: Thioethers (or sulfides) are prepared by reacting the bromomethyl compound with a thiol or a thiolate salt. youtube.com Similar to ether and amine synthesis, this reaction generally follows an S(_N)2 pathway. youtube.com

Reactivity with Anionic Species

The electrophilic carbon of the bromomethyl group is susceptible to attack by a variety of anionic nucleophiles. For instance, reaction with sodium cyanide can be used to introduce a cyano group, which can then be further transformed into other functional groups like carboxylic acids or amines. rsc.orgchemspider.com The reaction with sodium azide provides a route to azides, which are versatile intermediates that can be reduced to primary amines or used in click chemistry. libretexts.org

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. dntb.gov.uahanyang.ac.krnih.gov this compound, with its reactive bromomethyl group, can participate in various metal-catalyzed coupling reactions.

Application in Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nobelprize.orgnih.govlibretexts.orgdiva-portal.org While this reaction most commonly involves the coupling of aryl or vinyl halides (C(sp²)–X), the use of benzyl (B1604629) halides (C(sp³)–X) like this compound is also possible. d-nb.infonih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org The reactivity of benzyl halides in Suzuki-Miyaura couplings can sometimes be slower for the oxidative addition step compared to aryl halides. d-nb.infonih.gov However, with the appropriate choice of palladium catalyst, ligands, and reaction conditions, these couplings can be achieved efficiently. nih.govresearchgate.netnih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step. libretexts.orgdiva-portal.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base. nobelprize.org |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. nobelprize.org |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like copper and nickel can also catalyze a range of transformations involving benzylic halides. For example, copper-catalyzed reactions are well-established for the formation of C-O, C-S, and C-N bonds. beilstein-journals.org These reactions, often referred to as Ullmann-type couplings, can provide alternative routes to ethers, thioethers, and amines. beilstein-journals.org Nickel catalysts are also employed in cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium. nih.gov

Electrophilic Aromatic Substitution on the Resorcinol (B1680541) Ring System

The resorcinol moiety, with its two hydroxyl (-OH) groups, is a highly activated aromatic system. The hydroxyl groups are strong electron-donating groups through resonance, significantly increasing the electron density of the benzene ring. This makes the ring highly nucleophilic and thus very reactive towards electrophiles. patsnap.combritannica.comwikipedia.org The directing effect of the two meta-positioned hydroxyl groups is synergistic, strongly favoring electrophilic substitution at the positions that are ortho and para to them. In the case of this compound, these positions are C2, C4, and C6.

The bromomethyl group (-CH₂Br) at the C5 position is a weakly deactivating group due to the inductive effect of the bromine atom. However, the powerful activating effect of the two hydroxyl groups overwhelmingly governs the regioselectivity of the reaction. libretexts.orguci.edu Therefore, incoming electrophiles will preferentially attack the C2, C4, and C6 positions.

Research on the bromination of analogous resorcinol derivatives provides insight into this reactivity. For instance, the bromination of 3,5-dihydroxybenzoic acid has been systematically investigated. researchgate.netrsc.org Similarly, resorcinol itself reacts readily with bromine water to precipitate tribromoresorcinol, highlighting the high reactivity of the activated ring. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Br₂ / FeBr₃ or Br₂ (aq) | Br⁺ | 2,4,6-Tribromo-5-(bromomethyl)benzene-1,3-diol |

| HNO₃ / H₂SO₄ | NO₂⁺ | 2,4,6-Trinitro-5-(bromomethyl)benzene-1,3-diol |

| SO₃ / H₂SO₄ | SO₃ | This compound-2,4,6-trisulfonic acid |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Polyalkylation at C2, C4, and C6 positions |

Note: The high reactivity of the resorcinol ring can lead to polysubstitution, and controlling the reaction to achieve monosubstitution can be challenging. Friedel-Crafts reactions may also be complicated by the interaction of the Lewis acid catalyst with the hydroxyl groups.

Radical-Mediated Reactions Involving the Benzylic Bromide

The benzylic C-H bonds are inherently weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comlibretexts.org The presence of the bromine atom at the benzylic position of this compound makes this site a focal point for radical-mediated transformations.

A primary example of such a reaction is the initiation of radical polymerization. Benzylic bromides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. tandfonline.comtandfonline.com In this process, a transition-metal complex (e.g., a copper-ligand complex) reversibly abstracts the bromine atom from the benzylic position, generating a benzylic radical. This radical then adds to a monomer, initiating a polymer chain. The controlled nature of ATRP allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. banglajol.info The this compound molecule can thus act as a functional initiator, incorporating the dihydroxy-substituted phenyl group at the terminus of a polymer chain.

Table 2: Example of Radical-Mediated Reaction

| Reaction Type | Reagents | Intermediate | Product Type |

| Atom Transfer Radical Polymerization (ATRP) | Monomer (e.g., Styrene, Methyl Methacrylate), Cu(I)Br / Ligand (e.g., PMDETA) | 3,5-Dihydroxybenzyl radical | Polymer with a 3,5-dihydroxybenzyl end-group |

Furthermore, the benzylic radical intermediate is key in free-radical bromination reactions. While the target molecule is already a benzylic bromide, similar structures with benzylic hydrogens are readily brominated at that position using reagents like N-bromosuccinimide (NBS) in the presence of light (hv) or a radical initiator like AIBN. chemistrysteps.commnstate.edu This highlights the propensity of the benzylic position to engage in radical processes. The stability of the benzylic radical makes it the preferred site of reaction over other positions on the molecule in radical-initiated conditions. masterorganicchemistry.comkhanacademy.org

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(bromomethyl)benzene-1,3-diol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the hydroxyl protons.

Aromatic Protons: The three aromatic protons would likely appear as a complex multiplet or as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern on the benzene (B151609) ring will influence their chemical shifts and coupling patterns.

Methylene Protons (-CH₂Br): A characteristic singlet for the two equivalent protons of the bromomethyl group would be expected. Based on data for similar benzylic bromides, this signal would likely appear in the range of δ 4.4-4.7 ppm. For instance, the methylene protons in 1,3,5-tris(bromomethyl)benzene (B90972) appear at δ 4.45 ppm. rsc.org

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature, and they may appear as a broad singlet.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.0 - 7.5 | m | 3H |

| -CH₂Br | ~4.4 - 4.7 | s | 2H |

| -OH | Variable | br s | 2H |

| Table 1: Predicted ¹H NMR Data for this compound. (s = singlet, br s = broad singlet, m = multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (typically δ 100-160 ppm). The carbons bearing the hydroxyl groups (C-1 and C-3) would be shifted downfield compared to the other aromatic carbons. The carbon attached to the bromomethyl group (C-5) and the other aromatic carbons (C-2, C-4, C-6) would also have characteristic chemical shifts.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group would be expected to appear in the aliphatic region, with a chemical shift influenced by the attached bromine atom. For comparison, the bromomethyl carbon in 1,3,5-tris(bromomethyl)benzene appears at δ 32.4 ppm. rsc.org

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-1, C-3 (C-OH) | ~155 - 160 |

| C-5 (C-CH₂Br) | ~140 - 145 |

| C-2, C-4, C-6 (Ar-CH) | ~100 - 120 |

| -CH₂Br | ~30 - 35 |

| Table 2: Predicted ¹³C NMR Data for this compound. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. nih.gov For this compound (C₇H₇BrO₂), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds. PubChem provides a computed monoisotopic mass of 201.96294 Da. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing fragile molecules that might fragment using other ionization methods. nih.gov In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs the laser energy, leading to gentle ionization and vaporization of the analyte molecules. This technique is well-suited for confirming the molecular weight of this compound and can be used to assess the purity of the sample by detecting the presence of any byproducts or impurities. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in a mixture and then provides mass information for the individual components. thermofisher.comnih.gov The gas chromatograph separates the components based on their differential partitioning between a stationary phase and a mobile gas phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

In the analysis of aromatic compounds like this compound, GC-MS is crucial for verifying the molecular weight and identifying characteristic fragmentation patterns. thermofisher.com The mass spectrometer provides the molecular weight of the compound, which for this compound is 203.03 g/mol . chemicalbook.comnih.gov The fragmentation pattern can reveal the presence of the bromomethyl group and the dihydroxy-substituted benzene ring.

For a typical GC-MS analysis of a compound like this compound, the instrument would be set up with specific parameters to achieve optimal separation and detection.

Table 1: Illustrative GC-MS Parameters

| Parameter | Value |

|---|---|

| GC Column | DB 35-MS Capillary Standard non-polar |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | 60 °C for 15 min, then ramp to 280 °C |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-650 Da |

Note: These are general parameters and may be optimized for specific instrumentation and analytical goals. nih.govjapsonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are represented as peaks in an IR spectrum.

For this compound, the IR spectrum would exhibit distinct peaks corresponding to its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl (-OH) groups, indicative of intermolecular hydrogen bonding. The C-Br stretching vibration of the bromomethyl group would typically appear in the lower frequency region of the spectrum, around 700-500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl, hydrogen-bonded) | 3400 - 3200 (broad) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic, CH₂) | 2960 - 2850 |

| C=C (aromatic ring) | 1600 - 1450 |

| C-O (hydroxyl) | 1260 - 1000 |

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicable for crystalline derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While X-ray crystallographic data for this compound itself was not found in the search results, a study on a crystalline derivative, 1,3-Dibenzyloxy-5-(bromomethyl)benzene, provides valuable insight into the structural aspects. nih.gov The study revealed that this derivative crystallizes in the triclinic space group P-1. nih.gov The dihedral angles between the central benzene ring and the two peripheral benzyloxy rings were found to be 50.28(5)° and 69.75(2)°. nih.gov

In another related study on 1,3,5-Tris(bromomethyl)benzene, the crystal structure showed that two of the bromo substituents are on one side of the aromatic ring plane, while the third is on the opposite side. epa.gov The crystal packing was stabilized by various intermolecular interactions, including Br···Br, CH₂···Br, and CH···π interactions. epa.gov Such detailed structural information is invaluable for understanding the solid-state packing and intermolecular forces that govern the properties of these molecules.

Table 3: Crystal Data for 1,3-Dibenzyloxy-5-(bromomethyl)benzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉BrO₂ |

| Molecular Weight | 383.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4449 (17) |

| b (Å) | 11.982 (5) |

| c (Å) | 16.726 (6) |

| α (°) | 86.834 (7) |

| β (°) | 87.509 (7) |

| γ (°) | 86.524 (7) |

| Volume (ų) | 887.1 (6) |

| Z | 2 |

Data from a study on a crystalline derivative of this compound. nih.gov

Role in the Construction of Complex Molecular Architectures

Precursor in Dendritic and Hyperbranched Polymer Synthesis

5-(Bromomethyl)benzene-1,3-diol, also known as 3,5-dihydroxybenzyl bromide, serves as a classic AB₂-type monomer for the synthesis of dendritic polymers. In this context, the single bromomethyl group acts as the 'A' functionality, an electrophilic site for propagation, while the two hydroxyl groups represent the 'B₂' functionality, the nucleophilic branching points.

The synthesis of dendrimers using this monomer typically follows a convergent or divergent approach. In a divergent synthesis, the reaction starts from a central core molecule which reacts with multiple equivalents of this compound. The hydroxyl groups of the monomer react with an activated core, and in the subsequent step, the terminal bromomethyl groups are converted to another reactive species to allow for the attachment of the next generation of monomers. This process is repeated iteratively to build up the dendritic structure layer by layer.

A well-known example is the Fréchet dendrimer, where 3,5-dihydroxybenzyl bromide is a key component. polyacs.org The synthesis involves the etherification of the phenolic hydroxyl groups with a benzyl (B1604629) halide. This strategy allows for the precise control over the size, shape, and functionality of the resulting dendrimer.

While closely related to dendrimers, hyperbranched polymers are synthesized in a one-pot reaction, which is a more cost-effective approach. The polycondensation of an AB₂ monomer like this compound leads to a randomly branched structure. The resulting polymers are characterized by a high degree of branching, a large number of terminal functional groups, and unique physical properties such as low viscosity and high solubility.

Table 1: Comparison of Dendritic and Hyperbranched Polymer Synthesis using this compound

| Feature | Dendritic Polymer Synthesis | Hyperbranched Polymer Synthesis |

| Monomer Type | AB₂ (this compound) | AB₂ (this compound) |

| Synthesis | Stepwise, iterative process | One-pot polycondensation |

| Structural Control | High, results in a perfect, uniform structure | Low, results in a randomly branched structure |

| Cost | High due to multi-step synthesis and purification | Low due to one-pot reaction |

| Resulting Polymer | Dendrimer | Hyperbranched Polymer |

Building Block for Star-Shaped Molecules and Core-Shell Architectures

Star-shaped polymers are a class of branched polymers with linear chains, or "arms," radiating from a central core. wikipedia.org The unique topology of star polymers imparts them with distinct properties compared to their linear analogues, such as a more compact structure and a higher density of functional groups at the periphery. google.com

This compound can be envisioned as a potential core-forming molecule for star-shaped polymers. The two hydroxyl groups can be used to initiate the polymerization of monomers, leading to the formation of two polymer arms. The bromomethyl group can then be used for further functionalization of the core or for linking to other molecular entities. Alternatively, the bromomethyl group could initiate a polymerization, with the hydroxyls serving as latent functional groups.

The synthesis of star polymers can be achieved through various methods, including the "graft-from" (or core-first) method, where polymer chains are grown from a multifunctional initiator. nih.gov In this approach, the diol functionality of this compound could be deprotonated to act as a difunctional initiator for ring-opening polymerization of cyclic esters or ethers.

Core-shell architectures, where a core material is encapsulated by a shell of a different material, can also be constructed using this versatile molecule. For instance, the phenolic hydroxyls can facilitate the coating of inorganic nanoparticles, forming a core-shell structure where the bromomethyl group is exposed on the surface for further chemical modification. nih.gov This approach allows for the tailoring of the surface properties of the nanoparticles.

Intermediate in the Synthesis of Macrocyclic Compounds and Cage Structures

Macrocycles, large cyclic molecules, are of significant interest in fields such as supramolecular chemistry and drug discovery due to their ability to bind to specific guests or exhibit unique biological activities. nih.gov The synthesis of these complex structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocycles. The bromomethyl group can act as an electrophilic site that reacts with a nucleophile at the other end of a long chain, leading to ring closure. For example, a molecule containing two nucleophilic groups could react with two equivalents of this compound, followed by an intramolecular cyclization step. While specific examples utilizing this exact diol are not prevalent in the literature, the use of similar bromomethyl-functionalized aromatic compounds in macrocyclization reactions is documented. nih.gov

Cage structures, three-dimensional polycyclic molecules, can also be assembled using building blocks with defined geometries and reactive sites. The rigid aromatic core and the divergent functional groups of this compound could, in principle, be exploited in the template-directed synthesis of molecular cages.

Functionalization of Polymeric and Nanomaterials

The ability to modify the surface of polymers and nanomaterials is crucial for tailoring their properties for specific applications. frontiersin.org this compound offers a versatile platform for such functionalization due to its dual reactivity.

The phenolic hydroxyl groups can be used to attach the molecule to the surface of various materials through covalent bonds or other interactions. This is particularly relevant in the field of phenolic-enabled nanotechnology (PEN), where phenolic compounds are used to coat and functionalize a wide range of nanomaterials. nih.govnih.gov The hydroxyl groups can coordinate with metal oxides on the surface of nanoparticles or participate in polymerization reactions to form a coating. researchgate.net

Once anchored to a surface, the bromomethyl group serves as a reactive handle for further post-functionalization. This electrophilic group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. This allows for the introduction of a diverse array of functional groups, such as fluorescent dyes, bioactive molecules, or catalysts, onto the surface of the material. acs.org This strategy enables the creation of multifunctional materials with tailored properties for applications in sensing, catalysis, and biomedicine. nih.gov

Derivatization Strategies and Analogue Synthesis

Strategic Modification of the Bromomethyl Group for Diverse Functionality

The benzylic bromide in 5-(bromomethyl)benzene-1,3-diol is a highly reactive site, amenable to a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a diverse range of functional groups, significantly expanding the molecular complexity and potential applications of the resulting derivatives.

A prominent example of this modification is the conversion of the bromomethyl group to an azidomethyl group. This transformation is typically achieved through a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). For instance, a facile method for synthesizing 3-azido-5-(azidomethyl)benzene derivatives has been developed, which can be adapted for this compound. clockss.orgelsevierpure.com This azido-functionalized intermediate is particularly valuable as it can undergo "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.

Furthermore, the bromomethyl group can be readily converted into other functionalities. For example, reaction with primary or secondary amines can yield the corresponding aminomethyl derivatives. The synthesis of (3,5-dihydroxyphenyl)methanamine from related precursors highlights the feasibility of this transformation. This conversion opens pathways to a variety of biologically relevant scaffolds.

The versatility of the bromomethyl group is further demonstrated by its conversion to other useful moieties. For example, it can be transformed into a hydroxymethyl group via hydrolysis, a formyl group through oxidation, or even a thiomethyl ether by reaction with thiols. A study on 3-azido-5-(azidomethyl)benzene derivatives showcased the conversion of the azidomethyl group into a variety of functionalities including hydroxymethyl, formyl, and tosylthiomethyl groups, all while leaving the azido (B1232118) groups intact, indicating the potential for similar selective transformations on the bromomethyl analogue. clockss.orgelsevierpure.com

| Original Functional Group | Reagent(s) | Resulting Functional Group | Potential Application |

| Bromomethyl | Sodium Azide (NaN₃) | Azidomethyl | Click Chemistry, Bio-conjugation |

| Bromomethyl | Primary/Secondary Amine | Aminomethyl | Synthesis of Bioactive Molecules |

| Bromomethyl | Water (Hydrolysis) | Hydroxymethyl | Introduction of a primary alcohol |

| Bromomethyl | Thiol | Thiomethyl Ether | Synthesis of sulfur-containing compounds |

Selective Functionalization of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups of this compound present both an opportunity and a challenge for selective functionalization. Their similar reactivity necessitates carefully controlled reaction conditions to achieve mono- or di-substitution, and to prevent unwanted reactions with the bromomethyl group.

Etherification , a common strategy to modify phenolic hydroxyls, can be achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. organic-synthesis.com To achieve selective mono-etherification of this compound, stoichiometric control of the base and alkylating agent is crucial. The choice of solvent can also influence selectivity, with polar aprotic solvents generally favoring the reaction. organic-synthesis.com For instance, the use of a bulky alkyl halide could sterically hinder di-etherification, promoting the formation of the mono-ether product.

Esterification provides another avenue for derivatization. Phenolic hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Similar to etherification, achieving selective mono-esterification requires careful control of stoichiometry. The synthesis of 3,5-diacetoxybenzoic acid from 3,5-dihydroxybenzoic acid demonstrates the feasibility of di-acylation, which can be adapted for the hydroxyl groups of this compound. google.com

Protection of the hydroxyl groups is often a necessary prerequisite for subsequent modifications at other positions of the molecule. Silyl (B83357) ethers are commonly employed as protecting groups for phenols due to their ease of installation and removal under specific conditions. harvard.edunih.gov For example, tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups can be introduced by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. The steric bulk of these groups can be exploited to achieve selective protection of one hydroxyl group over the other.

| Reaction Type | Reagents | Key Considerations for Selectivity |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Stoichiometry, Bulky alkylating agents |

| Esterification | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Stoichiometry, Reaction temperature |

| Silyl Ether Protection | Silyl Chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Steric hindrance of silyl group, Stoichiometry |

Aromatic Ring Derivatization for Enhanced Complexity

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The bromomethyl group, being weakly deactivating, also influences the regioselectivity of these reactions. The positions ortho to both hydroxyl groups (positions 4 and 6) and the position para to one hydroxyl and ortho to the other (position 2) are the most likely sites for substitution.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the hydroxyl groups suggests that this reaction would proceed readily, potentially leading to poly-nitrated products if not carefully controlled. The synthesis of nitrated derivatives of 1,3,5-trimethoxybenzene, a related compound, indicates that nitration occurs at the positions activated by the oxygen-containing substituents. masterorganicchemistry.com

Halogenation , such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). libretexts.org The hydroxyl groups strongly activate the ring towards halogenation, and reactions can often proceed even without a catalyst. The synthesis of brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) demonstrates the feasibility of introducing bromine atoms onto a polyphenol structure. nih.gov

Friedel-Crafts reactions , including alkylation and acylation, provide a means to introduce new carbon-carbon bonds to the aromatic ring. byjus.comlibretexts.org However, the presence of the hydroxyl groups can complicate these reactions, as they can coordinate with the Lewis acid catalyst. Therefore, protection of the hydroxyl groups is often necessary before attempting Friedel-Crafts reactions. The acylation of resorcinol (B1680541) derivatives has been reported, suggesting that with appropriate protection strategies, similar transformations could be applied to this compound. jmchemsci.comjmchemsci.com

| Reaction | Typical Reagents | Expected Regioselectivity |

| Nitration | HNO₃ / H₂SO₄ | Positions 2, 4, and 6 |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Positions 2, 4, and 6 |

| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | Positions 2, 4, and 6 (requires -OH protection) |

Stereocontrolled Synthesis of Chiral Analogues

The synthesis of chiral analogues from the achiral starting material this compound represents a sophisticated strategy for creating enantiomerically pure compounds, which is of paramount importance in drug discovery and materials science. enamine.net This can be achieved by introducing chirality through reactions involving either the bromomethyl group or the phenolic hydroxyl groups.

One approach involves the reaction of the bromomethyl group with a chiral nucleophile. For example, reaction with a chiral amine or the alkoxide of a chiral alcohol would lead to the formation of a new stereocenter. The synthesis of chiral building blocks for use in drug discovery often employs such strategies. nih.gov

Alternatively, the phenolic hydroxyl groups can be reacted with chiral reagents. For instance, esterification with a chiral carboxylic acid or its derivative would produce a diastereomeric mixture of esters, which could potentially be separated. A more elegant approach involves the use of chiral catalysts to direct the stereoselective functionalization of the hydroxyl groups. While specific examples starting from this compound are not abundant in the literature, the principles of asymmetric synthesis using chiral building blocks are well-established and could be applied to this versatile scaffold. wiley.com The development of new stereoisomeric drugs often relies on the ability to synthesize single enantiomers, making the exploration of stereocontrolled derivatization of this compound a promising area for future research. enamine.net

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules like 5-(Bromomethyl)benzene-1,3-diol. scienceopen.com DFT methods provide a balance between computational cost and accuracy, making them a popular choice for systems of this size.

Electronic Structure and Reactivity Descriptors: A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. Key descriptors for reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nbu.edu.sa A smaller gap generally suggests higher reactivity. nih.gov

For analogous compounds, such as 1-(bromomethyl)-3,5-dimethoxybenzene, DFT calculations have been used to evaluate the molecule's reactivity profile. scielo.br Similar calculations for this compound would involve mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The hydroxyl groups would be expected to be electron-rich, while the bromomethyl group would present an electrophilic carbon center.

Vibrational Spectra Simulation: DFT calculations are also employed to predict vibrational frequencies. The calculated infrared (IR) spectrum can be compared with experimental data to confirm the structure of the synthesized compound. nbu.edu.sa For instance, in a study of 1,3,5-Tris(bromomethyl)benzene (B90972), DFT calculations helped in the assignment of vibrational modes associated with the bromomethyl groups. researchgate.net

Below is a hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. cam.ac.uk For a molecule like this compound, which can participate in various reactions such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution, understanding the reaction mechanisms is crucial for controlling reaction outcomes.

Mapping Potential Energy Surfaces: By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathway. scienceopen.com This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Predicting Regioselectivity: In cases where a molecule has multiple reactive sites, computational models can predict which site is most likely to react. For example, in C-H activation reactions of complex molecules, a quantum mechanics-based workflow can calculate the reaction energy for each potential site, with the lowest energy pathway corresponding to the experimentally observed product. beilstein-journals.org For this compound, such models could predict the regioselectivity of further bromination or other electrophilic substitution reactions on the aromatic ring.

The following table illustrates the type of data that could be generated from a computational study of a hypothetical nucleophilic substitution reaction on this compound.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State | [Nucleophile---CH2---Ar(OH)2---Br]‡ | +20.5 |

| Products | Nucleophile-CH2-Ar(OH)2 + Br- | -15.2 |

Note: The values in this table are hypothetical and represent a simplified reaction coordinate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule, known as its conformation, play a significant role in its chemical and biological activity. Computational methods are essential for exploring the conformational landscape of molecules.

Conformational Analysis: For flexible molecules, it is important to identify the various low-energy conformations and the energy barriers between them. A study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a molecule containing bromomethyl groups, utilized both NMR spectroscopy and DFT calculations to show that the molecule adopts a chair conformation in the crystal state but exists as an equilibrium of interconverting chair conformers in solution. researchgate.net The energy barrier for this interconversion was calculated to be 8.9 kcal/mol. researchgate.net A similar approach could be applied to this compound to understand the rotational barriers of the hydroxyl and bromomethyl groups.

Molecular Dynamics (MD) Simulations: While quantum chemical calculations are excellent for static properties, molecular dynamics simulations provide insights into the time-dependent behavior of molecules. MD simulations model the movement of atoms over time, offering a view of molecular flexibility and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov

For instance, MD simulations were performed on 1-(bromomethyl)-3,5-dimethoxybenzene to assess its stability in the active site of the tyrosinase enzyme. scielo.br These simulations, which can span nanoseconds, revealed the stability of the protein-ligand complex and the key molecular interactions. scielo.br For this compound, MD simulations could be used to study its behavior in different solvents or its potential interactions with biological macromolecules.

The table below summarizes the types of information that can be obtained from conformational analysis and MD simulations.

| Computational Method | Information Obtained |

| Conformational Search | Identification of stable conformers and their relative energies. |

| Transition State Search for Conformational Change | Calculation of energy barriers for bond rotation. |

| Molecular Dynamics Simulation | Trajectory of atomic motion over time, interaction energies with solvent, and conformational flexibility. |

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Catalytic Transformations for Bromomethylated Phenols

The reactivity of the bromomethyl group, combined with the directing and activating effects of the phenolic hydroxyls, makes 5-(bromomethyl)benzene-1,3-diol an ideal substrate for novel catalytic transformations. Future research is geared towards expanding the synthetic utility of bromomethylated phenols through innovative catalytic systems.

One promising area is the advancement of photoredox catalysis. Visible-light-induced reactions offer mild conditions for generating benzylic radicals from their corresponding halides. nih.govacs.org This strategy allows for the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. nih.gov For instance, cooperative catalysis, where a nucleophilic catalyst like lutidine temporarily displaces the bromide, can lower the reduction potential, enabling a general set of photocatalytic conditions to be applied to a broad range of benzyl (B1604629) halides for Giese-type coupling reactions with electron-deficient alkenes. nih.govacs.org

Another key direction is the expansion of cross-coupling reactions. While palladium-catalyzed Suzuki-Miyaura coupling of benzyl halides with arylboronic acids or their derivatives is a known method for forming diarylmethane structures, research is focused on developing more robust and versatile catalytic systems. nih.gov Future work will likely involve creating catalysts that can accommodate the unique electronic properties of multifunctional substrates like this compound, preventing side reactions such as self-polymerization or etherification. The development of catalysts that facilitate the coupling of benzylic electrophiles with heteroaryl boron partners remains an area for exploration. nih.gov

Additionally, transition-metal-free carbonylation reactions represent an emerging frontier. Recent methodologies have shown the potential to convert phenols into aldehydes and ketones without the need for transition metals, offering a greener alternative to traditional methods. nih.gov Adapting such strategies to bromomethylated phenols could provide direct routes to novel bi-functional aromatic compounds, where the bromomethyl group remains available for subsequent functionalization.

| Catalytic Strategy | Description | Potential Application for this compound |

| Photoredox Catalysis | Utilizes visible light to generate benzylic radicals from benzyl halides under mild conditions. nih.govnih.gov | Formation of C-C and C-heteroatom bonds by reacting with various radical acceptors. |

| Cooperative Catalysis | A nucleophilic co-catalyst (e.g., lutidine) reversibly forms an intermediate salt, lowering the reduction potential for subsequent reactions. nih.govacs.org | Enables photocatalytic coupling with a broader range of substrates that are otherwise difficult to reduce. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the benzyl bromide moiety with organoboron reagents to form C-C bonds. nih.gov | Synthesis of complex diarylmethane structures and functional polymers. |

| Transition-Metal-Free Carbonylation | Conversion of the phenolic groups to carbonyls via C-O bond cleavage, avoiding transition metal catalysts. nih.gov | One-pot synthesis of functionalized benzaldehydes or ketones, with the bromomethyl group intact for further modification. |

Integration into Automated and Flow Chemistry Systems

The synthesis and manipulation of reactive intermediates like this compound are particularly well-suited for automated and continuous flow chemistry systems. These technologies offer significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processes.

Benzylic brominations, often performed using reagents like N-bromosuccinimide (NBS) under radical initiation, can be hazardous in large-scale batch reactors. acs.org Continuous flow systems mitigate these risks by using small reactor volumes, ensuring that only a small amount of reactive material is present at any given time. acs.orgdigitellinc.com Photochemical flow reactors, utilizing simple light sources like compact fluorescent lamps (CFLs), can efficiently activate the bromination of benzylic compounds, providing high yields and throughput. acs.orgorganic-chemistry.org This approach avoids the use of hazardous chlorinated solvents like carbon tetrachloride, often replacing them with safer alternatives like acetonitrile. acs.orgorganic-chemistry.org

Automated synthesis platforms can precisely control reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to improved product selectivity and yield. mpg.de For the synthesis of this compound, a flow system could involve the in-situ generation of bromine from stable precursors like sodium bromate and hydrobromic acid, immediately followed by a photochemical reaction with the resorcinol (B1680541) precursor. rsc.orgbohrium.com This integration minimizes the handling of toxic and corrosive elemental bromine. The ability to scale up production by simply extending the operation time of the flow reactor ("scaling-out") is a major advantage for industrial applications. acs.orgdigitellinc.com

| Technology | Advantage | Relevance to this compound |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and easier scalability. acs.orgdigitellinc.com | Safer production via photochemical benzylic bromination; allows for the use of in-situ generated reagents. rsc.org |

| Photochemical Flow Reactors | Utilizes light to initiate radical reactions efficiently and cleanly, often with simple and inexpensive equipment. acs.orgorganic-chemistry.org | Enables a greener and more controlled synthesis from the corresponding methyl-resorcinol precursor. |

| Automated Synthesis Platforms | Robotic systems that can perform multi-step syntheses with high precision and reproducibility, enabling rapid library generation. mpg.de | Facilitates the rapid synthesis of a diverse library of this compound derivatives for screening in materials science and medicinal chemistry. |

Advancements in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly driving research into new synthetic methodologies. For a compound like this compound, this involves developing routes that maximize atom economy, minimize waste, and utilize environmentally benign reagents and solvents.

Traditional benzylic bromination methods often have poor atom economy and rely on hazardous materials. nih.govmonash.edu Modern approaches focus on improving these aspects. For example, light-induced continuous flow protocols can achieve high conversion with only a slight excess (1.05 equivalents) of N-bromosuccinimide, significantly improving atom economy. acs.org An even greener approach involves the catalytic use of hydrogen bromide with an oxidant like hydrogen peroxide. nih.gov This in situ generation of the brominating agent reduces waste and avoids the use of halogenated solvents. nih.gov Research into optimizing these processes by, for instance, recycling HBr, can further reduce the Process Mass Intensity (PMI), a key metric in green chemistry. rsc.orgbohrium.com

The synthesis of the resorcinol core itself is also a target for sustainable innovation. Green routes for the acylation of resorcinol using acetic acid with reusable solid acid catalysts like ion exchange resins are being developed to replace methods that generate significant waste. ias.ac.in Similarly, ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and a catalyst like molecular iodine provides a metal-free and mild route to substituted phenols. nih.gov Integrating these sustainable steps into a comprehensive synthesis plan for this compound is a key future objective.

| Green Chemistry Principle | Application in Synthesis | Example Method |

| High Atom Economy | Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. monash.edu | Using catalytic HBr/H₂O₂ for bromination instead of stoichiometric NBS. nih.gov |

| Use of Safer Solvents | Replacing hazardous solvents like CCl₄ or CH₂Cl₂ with more benign alternatives. digitellinc.com | Employing acetonitrile or petroleum ether in flow-based benzylic brominations. acs.orgnih.gov |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones to minimize waste. ias.ac.in | Solid acid catalysts for resorcinol acylation; photoredox catalysis for functionalization. nih.govias.ac.in |

| Waste Reduction (Low PMI) | Minimizing the total mass of materials used (water, solvents, reagents) to produce a given mass of product. rsc.org | Intensified flow processes with solvent removal and reagent recycling. rsc.orgbohrium.com |

Applications in Advanced Materials Science and Molecular Engineering

The trifunctional nature of this compound makes it a highly attractive monomer and cross-linker for creating advanced materials with tailored properties. Its rigid aromatic core, combined with reactive sites for polymerization and functionalization, opens doors to applications in molecular engineering.

One major area of potential is in the synthesis of microporous organic polymers. Analogous compounds, such as 1,3,5-tris(bromomethyl)benzene (B90972), are used as cross-linkers to create polymers with high surface areas for gas storage and separation (e.g., CO₂ and H₂). scientificlabs.ie The resorcinol hydroxyl groups in this compound could impart additional functionality, such as improved surface polarity or sites for post-synthetic modification.

The compound is also a candidate for the synthesis of novel phenolic resins. Phenolic resins are known for their thermal stability and mechanical properties. cnrs.fr By incorporating this compound into a polymer backbone, the pendant hydroxyl groups could enhance adhesive properties, while the benzylic position (post-bromine substitution) could be used to attach other functional moieties. Enzyme-catalyzed polymerization of phenolic compounds is an emerging green method to produce functional polymers with potent antioxidant properties, which could be applied to create novel biocompatible materials or food packaging additives. nih.govnih.gov

Furthermore, in the field of molecular engineering, this compound can serve as a core building block for dendrimers and other complex molecular architectures. scientificlabs.iesigmaaldrich.com The sequential and controlled reaction of its three functional groups would allow for the precise construction of well-defined macromolecules with potential applications in drug delivery, catalysis, and light-emitting devices.

常见问题

Q. What are the recommended synthetic routes for 5-(Bromomethyl)benzene-1,3-diol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromomethylation of resorcinol (benzene-1,3-diol). A common approach involves reacting resorcinol with formaldehyde and hydrobromic acid under acidic conditions, often catalyzed by Lewis acids (e.g., ZnBr₂) to enhance regioselectivity . Alternative routes include nucleophilic substitution of pre-functionalized intermediates, such as replacing chloromethyl groups with bromine using NaBr or HBr in polar solvents . Reaction temperature (40–60°C) and stoichiometric control of formaldehyde are critical to minimize polybrominated byproducts. Yields typically range from 60–75%, with purity optimized via recrystallization (ethanol/water mixtures) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ 4.5 ppm for -CHBr; δ 6.3–6.8 ppm for aromatic protons) and C NMR (δ 30–35 ppm for -CHBr; δ 100–150 ppm for aromatic carbons) confirm regiochemistry .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>95% is typical for research-grade material).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 217/219 for Br isotopes) validates molecular weight .

- X-ray Crystallography : Resolves crystal packing and confirms bromomethyl positioning in solid-state studies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile brominated byproducts.

- Storage : In amber glass under inert gas (N/Ar) at 2–8°C to prevent light/heat degradation.

- Waste Disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal. Toxicity data suggest it is a potential irritant (skin/eyes) and possibly carcinogenic (Group 2B per IARC guidelines for analogous brominated compounds) .

Advanced Research Questions

Q. How do structural modifications in the bromomethyl and hydroxyl groups of this compound influence its reactivity and biological activity?

- Methodological Answer :

- Bromomethyl Group : Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols to form conjugates). Bulky substituents here reduce reaction rates but improve selectivity .

- Hydroxyl Groups : Hydrogen bonding with targets (e.g., enzymes) enhances bioactivity. Methylation or acetylation of -OH groups decreases polarity, improving membrane permeability but reducing antioxidant capacity .

- SAR Studies : Branched alkyl chains at the 5-position (e.g., 1,1-dimethylheptyl) significantly enhance neuroprotective activity in vitro (>50% efficacy at 1 μM) compared to linear chains .

Q. What strategies can resolve contradictions in toxicity data between in vitro and in vivo studies for brominated benzene derivatives like this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinones from oxidation) that may explain in vivo hepatotoxicity .

- Species-Specific Models : Compare rodent vs. human hepatocyte responses to assess metabolic activation differences.

- Dose Escalation Studies : Establish NOAEL (No Observed Adverse Effect Level) in animal models, adjusting for metabolic scaling factors .

- Computational Toxicology : QSAR models predict toxicity endpoints (e.g., LD) by correlating structural descriptors with experimental data .

Q. How can computational modeling aid in predicting the reactivity and potential derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., bromomethyl oxidation to carboxylic acid) by analyzing transition-state energies .

- Molecular Docking : Identify binding modes with biological targets (e.g., ALDH enzymes) using AutoDock Vina.

- Retrosynthesis Tools : AI platforms (e.g., Pistachio, Reaxys) propose novel routes, such as coupling with alkyne-functionalized partners via Sonogashira reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。